Conformational Flexibility via Methylene-Thioether Spacer
2-((Piperidin-4-ylmethyl)thio)pyridine possesses four rotatable bonds, compared with three in the direct‑linked analog 2‑(piperidin‑4‑ylthio)pyridine . The additional rotatable bond, arising from the methylene group inserted between the piperidine ring and the sulfur atom, increases the conformational entropy of the molecule. In fragment‑based and rational drug design, higher rotatable bond count correlates with a larger number of accessible low‑energy conformers, which can be advantageous for sampling induced‑fit binding pockets but may also reduce binding affinity if excessive entropic penalty is incurred upon complexation.
| Evidence Dimension | Number of rotatable bonds |
|---|---|
| Target Compound Data | 4 rotatable bonds |
| Comparator Or Baseline | 2-(Piperidin-4-ylthio)pyridine: 3 rotatable bonds |
| Quantified Difference | +1 rotatable bond (33% increase) |
| Conditions | Standard cheminformatics definition (non‑ring, non‑terminal single bonds); SMILES: C1CNCCC1CSC2=CC=CC=N2 vs. C1CNCCC1SC2=CC=CC=N2 |
Why This Matters
For procurement decisions in medicinal chemistry, the extra degree of conformational freedom directly impacts 3D‑pharmacophore generation and SAR interpretation; substituting the direct‑thio analog would alter the accessible conformational ensemble and potentially invalidate existing docking or QSAR models.
